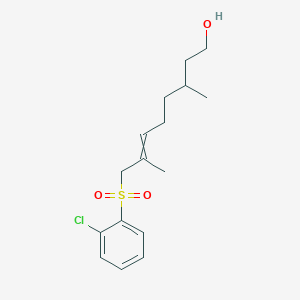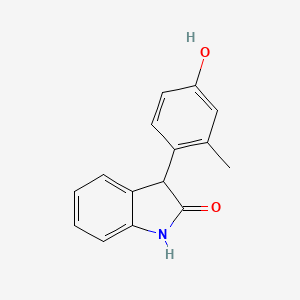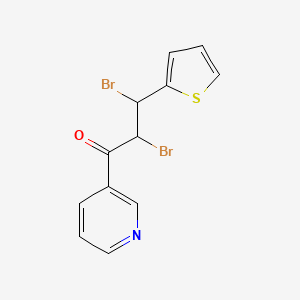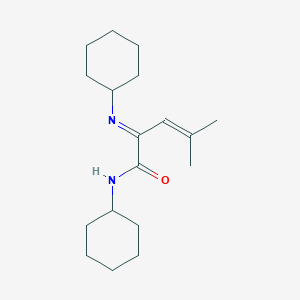![molecular formula C15H24O3S B14381769 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene CAS No. 90183-89-4](/img/structure/B14381769.png)
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene is an organic compound characterized by a benzene ring substituted with a butane-1-sulfonyl group and a butoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene typically involves the reaction of 4-methylphenol with butane-1-sulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-methylphenol is replaced by the butane-1-sulfonyl group. The resulting intermediate is then reacted with 1-bromobutane under basic conditions to introduce the butoxy group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with aromatic amino acids in proteins, further influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-[4-(Butane-1-sulfinyl)butoxy]-4-methylbenzene: Contains a sulfinyl group instead of a sulfonyl group.
1-[4-(Butane-1-sulfonyl)butoxy]-4-ethylbenzene: Contains an ethyl group instead of a methyl group on the benzene ring.
1-[4-(Butane-1-sulfonyl)butoxy]-4-chlorobenzene: Contains a chlorine atom instead of a methyl group on the benzene ring.
Uniqueness
1-[4-(Butane-1-sulfonyl)butoxy]-4-methylbenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the butane-1-sulfonyl and butoxy groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
Número CAS |
90183-89-4 |
|---|---|
Fórmula molecular |
C15H24O3S |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
1-(4-butylsulfonylbutoxy)-4-methylbenzene |
InChI |
InChI=1S/C15H24O3S/c1-3-4-12-19(16,17)13-6-5-11-18-15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
GDEHNQYIRDDEQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)CCCCOC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3,5-Dichloro-4-[ethyl(propyl)amino]phenyl}ethan-1-one](/img/structure/B14381700.png)
![2-Methyl-2,3,4,5,6,7,8,9,10,11-decahydrocycloocta[b]oxepine](/img/structure/B14381702.png)


![3-[Decyl(propyl)amino]propan-1-OL](/img/structure/B14381718.png)
![lithium;N-[dimethylamino(phenyl)phosphanyl]-N-methylmethanamine](/img/structure/B14381730.png)
![1,1'-[1,4-Phenylenebis(oxy)]bis(4-nonylbenzene)](/img/structure/B14381732.png)
![1-{8-(Benzyloxy)-2-[6-(benzyloxy)hexyl]octyl}-1H-imidazole](/img/structure/B14381734.png)
![4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B14381736.png)
![(1E)-4-(Benzyloxy)-N-[3-(benzyloxy)propyl]butan-1-imine](/img/structure/B14381744.png)


